Propylparaben

描述

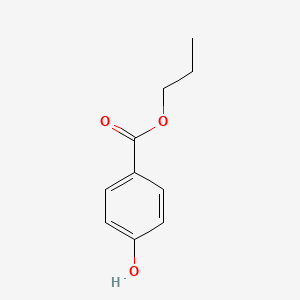

Structure

3D Structure

属性

IUPAC Name |

propyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELSKZZBTMNZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35285-69-9 (mono-hydrochloride salt) | |

| Record name | Propylparaben [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022527 | |

| Record name | Propylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propyl-4-hydroxybenzoate appears as colorless crystals or white powder or chunky white solid. Melting point 95-98 °C. Odorless or faint aromatic odor. Low toxicity, Tasteless (numbs the tongue). pH: 6.5-7.0 (slightly acidic) in solution., Colorless or white solid; [Hawley] White powder; [MSDSonline], Solid | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

271 °F at 1 mmHg (NTP, 1992), 294.00 to 295.00 °C. @ 760.00 mm Hg | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 54 °F (NTP, 1992), In water, 5.00X10+2 mg/L at 25 °C, Soluble in 2000 parts water; slightly soluble in boiling water, In water, 463 mg/L at 20 °C, Soluble in ethanol, ethyl ether; slightly soluble in chloroform, For more Solubility (Complete) data for PROPYLPARABEN (6 total), please visit the HSDB record page., 0.5 mg/mL at 25 °C | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.28 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.287 g/cu cm at 20 °C, Density: 1.0630 g/cu cm at 102 °C | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000555 [mmHg] | |

| Record name | Propylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystals, Prisms from ether | |

CAS No. |

94-13-3 | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylparaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylparaben [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylparaben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPYLPARABEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PROPYLPARABEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8IX2SC1OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 to 208 °F (NTP, 1992), 96.1 °C, 96 - 97 °C | |

| Record name | PROPYL-4-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Propylparaben mechanism of action on microbial cell membranes

An In-depth Technical Guide on the Core Mechanism of Action of Propylparaben on Microbial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a widely utilized antimicrobial preservative, exerts its primary effect by disrupting the structural and functional integrity of microbial cell membranes. This technical guide provides a comprehensive overview of the core mechanisms of action, focusing on the multifaceted effects of this compound on membrane integrity, membrane potential, and key membrane-associated processes. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows to serve as a critical resource for researchers and professionals in the fields of microbiology, drug development, and formulation science.

Introduction

This compound, the propyl ester of p-hydroxybenzoic acid, belongs to the paraben family of preservatives, which are extensively used in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity.[1] The efficacy of parabens as antimicrobial agents is correlated with the length of their alkyl chain, with this compound demonstrating greater potency against many microorganisms compared to its shorter-chain counterparts like methylparaben.[2][3] This enhanced activity is attributed to its increased lipophilicity, which facilitates its interaction with and penetration into the microbial cell membrane.[3]

The primary mode of action of this compound is the disruption of microbial cell membranes, leading to a cascade of events that ultimately result in the inhibition of microbial growth and cell death.[3] This guide will delve into the specific mechanisms by which this compound compromises the cell membrane, including the alteration of membrane fluidity, dissipation of membrane potential, and inhibition of membrane-embedded proteins.

Core Mechanism of Action on Microbial Cell Membranes

The antimicrobial activity of this compound is a multi-target process centered on the disruption of the microbial cell membrane. Its lipophilic nature allows it to readily partition into the lipid bilayer, leading to a series of detrimental effects.

Disruption of Membrane Integrity and Permeability

This compound's insertion into the lipid bilayer disrupts the packing of phospholipids, leading to an increase in membrane fluidity and permeability. This disruption compromises the barrier function of the membrane, resulting in the leakage of essential intracellular components, such as ions and small molecules. A key indicator of this membrane damage is the efflux of potassium ions (K+). Studies have demonstrated that this compound induces a significant and linear release of K+ from Escherichia coli cells. This loss of intracellular potassium is a critical event that can lead to the de-energization of the membrane and subsequent cellular dysfunction.

The permeabilizing effect of this compound is influenced by the composition of the outer membrane in Gram-negative bacteria. The presence of the OmpF porin in E. coli has been shown to accelerate the potassium release induced by this compound, suggesting that these channels may facilitate the passage of this compound across the outer membrane to its site of action on the cytoplasmic membrane.

Alteration of Membrane Potential

The microbial cell membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for numerous cellular processes, including ATP synthesis, nutrient transport, and motility. This compound disrupts this potential by increasing the membrane's permeability to ions. The efflux of positively charged potassium ions, as mentioned earlier, contributes to the depolarization of the membrane. This dissipation of the membrane potential severely impairs the cell's bioenergetic state and inhibits essential metabolic functions.

Interaction with Membrane Proteins and Enzymes

Beyond its effects on the lipid bilayer, this compound can also interfere with the function of membrane-associated proteins. These proteins play critical roles in transport, signaling, and cellular respiration. By altering the lipid environment surrounding these proteins, this compound can indirectly inhibit their activity. Furthermore, there is evidence to suggest that parabens can directly interact with and inhibit certain microbial enzymes, further contributing to their antimicrobial effect.

Impact on the Lipid Bilayer Composition

While direct studies on the effect of this compound on the fatty acid composition of microbial membranes are limited, it is plausible that its presence within the lipid bilayer could induce adaptive changes in the lipid profile of surviving microorganisms. Bacteria are known to alter their membrane fatty acid composition in response to environmental stressors to maintain optimal membrane fluidity. Further research is needed to elucidate the specific changes in fatty acid saturation, chain length, and branching that may occur in response to sublethal concentrations of this compound.

Quantitative Data

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The MIC values of this compound vary depending on the microbial species.

| Microorganism | Type | MIC (mg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive bacterium | 0.5 - 3.2 | |

| Bacillus subtilis | Gram-positive bacterium | 0.1 - 0.8 | |

| Bacillus cereus | Gram-positive bacterium | 0.8 - 3.2 | |

| Escherichia coli | Gram-negative bacterium | 1.0 - 3.2 | |

| Pseudomonas aeruginosa | Gram-negative bacterium | >3.0 - 8.0 | |

| Candida albicans | Fungus (Yeast) | 0.1 - 0.2 | |

| Aspergillus niger | Fungus (Mold) | 0.9 - 3.6 (5-20 mmol/L) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound on microbial cell membranes.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol: Broth Microdilution Method

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a concentration of 10 mg/mL.

-

Preparation of Microtiter Plate: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to wells 2 through 12 of each row.

-

Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no this compound), and well 12 serves as a sterility control (no inoculum).

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the diluted microbial suspension to wells 1 through 11.

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound in which no visible growth is observed.

Potassium Efflux Assay

Protocol: Ion-Selective Electrode Method

-

Bacterial Culture Preparation: Grow E. coli to mid-log phase (A600 of 0.6) in Luria-Bertani (LB) broth.

-

Cell Harvesting and Washing: Centrifuge the culture to collect the cells. Wash the cell pellet with 100 mM sodium phosphate buffer (pH 7.0).

-

Cell Resuspension: Resuspend the washed cell pellet in the same buffer containing 5% glycerol to a final cell density of approximately 5 x 10^9 cells/mL.

-

Electrode Setup: Place 6 mL of the cell suspension in a glass cup at 37°C with constant stirring. Insert a potassium-specific ion-selective electrode and a reference electrode into the suspension.

-

Equilibration: Allow the system to equilibrate until a stable baseline potassium concentration is recorded.

-

This compound Addition: Inject a known concentration of this compound (e.g., 0.5 mg/mL) into the cell suspension.

-

Data Recording: Continuously record the change in extracellular potassium concentration over time.

Membrane Potential Assay

Protocol: DiSC3(5) Fluorescence Assay

-

Bacterial Culture Preparation: Grow bacteria to early- to mid-logarithmic growth phase.

-

Cell Preparation: Harvest the cells by centrifugation and wash them with a buffer such as 5 mM HEPES (pH 7.2) containing 5 mM glucose. Resuspend the cells in the same buffer to an optical density (OD600) of 0.05-0.1.

-

Dye Loading: Add the voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to the cell suspension to a final concentration of 0.5-2 µM. Incubate in the dark at room temperature for 10-20 minutes to allow for dye uptake and fluorescence quenching.

-

Potassium Chloride Addition: Add KCl to a final concentration of 100 mM to equilibrate the internal and external potassium concentrations.

-

Fluorescence Measurement: Place the cell suspension in a fluorometer. Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm) until a stable signal is obtained.

-

This compound Treatment: Add this compound at the desired concentration to the cuvette and immediately begin recording the change in fluorescence. An increase in fluorescence indicates membrane depolarization.

-

Positive Control: As a positive control for complete depolarization, add a protonophore such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or a channel-forming peptide like gramicidin at the end of the experiment.

Membrane Integrity Assay

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Bacterial Culture and Treatment: Grow bacteria to the desired growth phase and treat with this compound at various concentrations for a specified duration. Include an untreated control.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them once with phosphate-buffered saline (PBS).

-

Cell Resuspension: Resuspend the cells in PBS to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add propidium iodide (PI) to the cell suspension to a final concentration of 1-5 µg/mL. Incubate in the dark at room temperature for 5-15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the cells with a 488 nm laser and detect the PI fluorescence in the red channel (e.g., 617/20 nm bandpass filter).

-

Data Analysis: Gate the cell population based on forward and side scatter. Quantify the percentage of PI-positive (membrane-compromised) cells in the treated and control samples.

Signaling Pathways and Experimental Workflows

This compound's Disruption of the Microbial Cell Membrane

The following diagram illustrates the logical flow of events following the exposure of a microbial cell to this compound.

Caption: Logical flow of this compound's action on the microbial cell membrane.

Experimental Workflow for Assessing Membrane Integrity

The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on microbial membrane integrity using propidium iodide staining and flow cytometry.

Caption: Workflow for membrane integrity assay using propidium iodide.

Impact on Bacterial Signaling Pathways

The disruption of the cell membrane's integrity and electrochemical gradient by this compound can have downstream effects on bacterial signaling pathways that are dependent on membrane-bound sensors.

-

Two-Component Systems (TCS): Many bacterial TCSs rely on transmembrane sensor histidine kinases to detect environmental signals. Alterations in the membrane's physical state or potential could interfere with the signal transduction cascade of these systems, which regulate a wide range of processes including virulence and antibiotic resistance. However, direct evidence for this compound's specific interaction with TCSs is currently lacking and represents an area for future research.

-

Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. Some QS systems involve membrane-bound receptors. By disrupting the membrane, this compound could potentially interfere with the proper functioning of these receptors or the transport of signaling molecules. While some natural compounds have been shown to inhibit QS, the specific role of this compound as a quorum sensing inhibitor requires further investigation.

Conclusion

This compound's efficacy as an antimicrobial preservative is fundamentally linked to its ability to compromise the microbial cell membrane. Through a combination of disrupting the lipid bilayer's integrity, dissipating the essential membrane potential, and interfering with membrane-associated proteins, this compound creates an inhospitable environment for microbial survival. This in-depth guide has provided a detailed overview of these mechanisms, supported by quantitative data and experimental protocols. The provided visualizations offer a clear framework for understanding the logical progression of this compound's action and the experimental workflows used to study it. Further research into the effects of this compound on membrane lipid composition and its potential interference with bacterial signaling pathways will provide an even more complete picture of its antimicrobial activity and inform the development of novel preservation strategies.

References

- 1. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of this compound & Methylparaben in Product Preservation [elchemy.com]

- 3. Resistance and Biodegradation of Triclosan and this compound by Isolated Bacteria from Greywater - PMC [pmc.ncbi.nlm.nih.gov]

Propylparaben's Endocrine Disrupting Properties: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylparaben (propyl p-hydroxybenzoate), a widely utilized preservative in cosmetics, pharmaceuticals, and food products, has come under scientific scrutiny for its potential endocrine-disrupting capabilities.[1] In vitro studies are fundamental in elucidating the mechanisms by which this compound may interfere with the endocrine system. This technical guide provides a comprehensive overview of the in vitro evidence for this compound's effects on estrogenic, androgenic, steroidogenic, and thyroid pathways, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Estrogenic Activity of this compound

This compound has been demonstrated to exhibit weak estrogenic activity in various in vitro models.[2] This activity is primarily mediated through its interaction with estrogen receptors (ERs), leading to the activation of estrogen-responsive genes and downstream cellular effects.

Quantitative Data: Estrogenic Effects of this compound

| Assay Type | Cell Line/System | Endpoint | This compound Concentration/Effect | Reference |

| Estrogen Receptor α (ERα) Dimerization | HEK293 | PC20 | 3.09 × 10⁻⁵ M | [3] |

| Estrogen Receptor Transcriptional Activation (STTA) | ERα-HeLa9903 | PC10 | 1.18 × 10⁻⁶ M | [3][4] |

| Estrogen Receptor Transcriptional Activation (STTA) | ERα-HeLa9903 | PC50 | 2.69 × 10⁻⁶ M | |

| Competitive ER Binding | MCF-7 cells | % Inhibition of [³H]estradiol binding | 77% inhibition at 1,000,000-fold molar excess | |

| Cell Proliferation | MCF-7 | Increased proliferation | Statistically significant increase at doses from 0.2 nM to 2 µM | |

| Aromatase Inhibition | Human placental microsomes | IC50 | > 100 µM | |

| 17β-HSD1 Inhibition | HEK-293 cell lysates | IC50 | > 20 µM (inactive) | |

| 17β-HSD2 Inhibition | HEK-293 cell lysates | % Inhibition | ~20% at 20 µM |

PC10: The concentration for 10% of maximal activity. PC20: The concentration for 20% of maximal activity. PC50: The concentration for 50% of maximal activity. IC50: The half maximal inhibitory concentration.

Signaling Pathway: Estrogenic Action of this compound

Experimental Protocols

This assay evaluates the ability of a substance to bind to the estrogen receptor. A competitive binding format is typically used, where the test substance (this compound) competes with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to a preparation of recombinant human estrogen receptor α (hERα). The amount of radiolabeled estrogen displaced by the test substance is measured, and from this, the binding affinity and IC50 value can be determined.

The ERTA assay assesses the ability of a substance to activate the estrogen receptor and induce the transcription of a reporter gene. Stably transfected cell lines, such as HeLa-9903, containing the human ERα and an estrogen-responsive reporter gene (e.g., luciferase) are used. Cells are exposed to varying concentrations of this compound, and the resulting expression of the reporter gene is quantified (e.g., by measuring luminescence). This allows for the determination of PC10 and PC50 values, indicating the potency of the substance as an ER agonist.

This assay measures the estrogenic effect of a substance by its ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7. Cells are cultured in a medium stripped of estrogens and then exposed to various concentrations of this compound. After a set incubation period, cell viability or number is determined using methods such as the AlamarBlue assay or by direct cell counting. An increase in cell proliferation compared to a vehicle control indicates an estrogenic effect.

Anti-Androgenic Activity of this compound

In vitro studies have also suggested that this compound can act as an antagonist to the androgen receptor (AR), thereby inhibiting the action of androgens like testosterone.

Quantitative Data: Anti-Androgenic Effects of this compound

| Assay Type | Cell Line/System | Endpoint | This compound Concentration/Effect | Reference |

| Androgen Receptor Transcriptional Activity | MDA-kb2 cells | % Inhibition of Testosterone-induced activity | 19% inhibition at 10 µM | |

| Androgen Receptor Binding | Rat prostate cytosol | Binding | Weak competitive binding |

Signaling Pathway: Anti-Androgenic Action of this compound

Experimental Protocol

This assay is designed to detect both androgen receptor agonists and antagonists. Cell lines, such as AR-EcoScreen™, are stably transfected with the human androgen receptor and an androgen-responsive reporter gene. To test for antagonistic activity, cells are co-exposed to a fixed concentration of a known androgen (e.g., testosterone) and varying concentrations of this compound. A reduction in the androgen-induced reporter gene expression indicates anti-androgenic activity.

Effects on Steroidogenesis

This compound has been shown to interfere with the synthesis of steroid hormones (steroidogenesis) in vitro. The human adrenocarcinoma cell line H295R is a key model for these studies as it expresses the enzymes necessary for the production of corticosteroids, androgens, and estrogens.

Quantitative Data: Effects of this compound on Steroidogenesis in H295R Cells

Studies on the direct effects of this compound on estradiol and testosterone production in H295R cells have shown varied results, with some indicating a disturbance in their synthesis and secretion, though specific quantitative data for this compound alone is not consistently reported in the initial search results.However, related parabens like ethyl and butyl paraben have been shown to significantly increase progesterone production at 30µM, while having no significant effect on testosterone or estradiol, suggesting a potential disruption early in the steroidogenic pathway.

Experimental Workflow: H295R Steroidogenesis Assay (OECD 456)

Experimental Protocol

This in vitro screening assay is used to identify substances that affect the production of 17β-estradiol and testosterone. H295R cells are cultured and then exposed to a range of concentrations of the test substance (this compound) for 48 hours. Following exposure, the culture medium is collected, and the concentrations of estradiol and testosterone are measured using techniques like ELISA or LC-MS. A cell viability assay is also performed to ensure that the observed effects on hormone production are not due to cytotoxicity.

Thyroid Hormone System Disruption

In vitro evidence suggests that this compound may also interfere with the thyroid hormone system.

Quantitative Data: Thyroid-Related Effects of this compound

| Assay Type | Cell Line/System | Endpoint | This compound Concentration/Effect | Reference |

| Thyroid Receptor Agonistic Activity | GH3 cell proliferation assay | Agonistic activity | Exhibited thyroid receptor agonistic activities |

Signaling Pathway: Thyroid Receptor Agonism

Experimental Protocol

The GH3 cell line, derived from a rat pituitary tumor, is used to assess the potential of substances to act as thyroid hormone receptor agonists or antagonists. The proliferation of these cells is influenced by thyroid hormones. To test for agonistic activity, cells are exposed to various concentrations of this compound, and cell proliferation is measured. An increase in proliferation suggests a thyroid hormone-like effect.

Conclusion

The in vitro data presented in this technical guide indicate that this compound possesses endocrine-disrupting properties, albeit with a potency that is generally orders of magnitude lower than that of endogenous hormones. This compound has been shown to interact with estrogen and androgen receptors, interfere with steroid hormone synthesis, and potentially disrupt the thyroid hormone system. The standardized in vitro assays detailed herein provide a robust framework for the continued investigation and characterization of the endocrine-disrupting potential of this compound and other xenobiotics. These in vitro models are invaluable tools for screening, prioritization, and mechanistic studies in the fields of toxicology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Propylparaben: An In-depth Technical Guide to Esterification of p-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propylparaben, a widely used preservative in the pharmaceutical, cosmetic, and food industries. The primary focus is on its preparation via the Fischer esterification of p-hydroxybenzoic acid with n-propanol. This document details various synthetic methodologies, including conventional acid catalysis and modern microwave-assisted techniques. It presents key quantitative data in structured tables, offers detailed experimental protocols, and provides visual representations of the reaction mechanism and experimental workflows to facilitate understanding and replication.

Introduction

This compound, the n-propyl ester of p-hydroxybenzoic acid, is a crucial antimicrobial agent valued for its broad-spectrum efficacy and long history of safe use. Its synthesis is a classic example of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. This guide explores the chemical principles and practical considerations for synthesizing high-purity this compound for research and development applications.

Synthesis Methodologies and Data

The esterification of p-hydroxybenzoic acid with n-propanol is the most common route for this compound synthesis. The reaction is typically carried out using a strong acid catalyst, such as sulfuric acid, under reflux conditions.[1] More contemporary methods utilize alternative catalysts and energy sources, such as microwave irradiation, to enhance reaction rates and yields.

Quantitative Data on Synthetic Protocols

The following tables summarize quantitative data from various published methods for the synthesis of this compound. This allows for a comparative analysis of different approaches.

Table 1: Comparison of Reaction Conditions for this compound Synthesis

| Parameter | Conventional Method | Microwave-Assisted Method | Alternative Catalyst Method |

| Starting Materials | p-Hydroxybenzoic Acid, n-Propanol | p-Hydroxybenzoic Acid, n-Propanol | p-Hydroxybenzoic Acid, n-Propanol |

| Molar Ratio (Acid:Alcohol) | 1:3 (typical excess of alcohol) | 1:3 | 1:1.2 |

| Catalyst | Concentrated Sulfuric Acid | NKC-9 Macroporous Resin | Methanesulfonic Acid & Choline Chloride |

| Catalyst Loading | Catalytic amount | 20% of total reactant mass | Not specified |

| Reaction Temperature | Reflux (approx. 97-117 °C) | Not specified (Microwave irradiation) | 80 °C initially, then reflux |

| Reaction Time | Several hours (e.g., 2-8 hours) | 2.5 hours | Not specified (monitored by TLC) |

| Reported Yield | Variable, typically good | 89% | 93.4% |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Appearance | White crystalline powder or colorless crystals |

| Melting Point | 96-99 °C |

| Solubility in Water (25 °C) | Very slightly soluble (approx. 0.5 g/L) |

| Solubility in Organic Solvents | Freely soluble in ethanol, acetone, and ether |

| ¹H NMR (CDCl₃, 90 MHz) δ (ppm) | 7.91 (d, 2H), 6.86 (d, 2H), 4.27 (t, 2H), 1.80 (m, 2H), 1.02 (t, 3H) |

| ¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm) | 167.94, 161.13, 132.04, 121.95, 115.51, 66.90, 22.14, 10.50 |

| Key IR Absorptions (cm⁻¹) | 3350 (O-H stretch, phenol), 2970 (C-H stretch, alkyl), 1685 (C=O stretch, ester), 1600, 1510 (C=C stretch, aromatic), 1280, 1170 (C-O stretch) |

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound.

Microwave-Assisted Synthesis using NKC-9 Resin

This protocol is adapted from a patented method and offers a relatively rapid and high-yield synthesis.

Materials:

-

p-Hydroxybenzoic acid

-

n-Propanol

-

NKC-9 macroporous absorptive resin

-

10% Sodium carbonate solution

-

Distilled water

Procedure:

-

In a three-necked flask, combine p-hydroxybenzoic acid and n-propanol in a 1:3 molar ratio.

-

Add NKC-9 macroporous resin corresponding to 20% of the total mass of the reactants.

-

Place a magnetic stirrer in the flask and position the flask within a microwave reactor.

-

Initiate stirring and begin microwave irradiation. The reaction is typically carried out for 2.5 hours. Water generated during the reaction can be removed using a water separator.

-

After the reaction is complete, turn off the microwave and allow the mixture to cool.

-

Pour the reaction liquid into a clean flask and remove the excess n-propanol by steam distillation.

-

Transfer the remaining residue to a beaker and cool to induce crystallization.

-

Wash the crude product with a 10% sodium carbonate solution until the pH of the washings is between 7.0 and 8.0.

-

Collect the crystals by suction filtration and wash the filter cake with distilled water.

-

Dry the purified white solid this compound. A yield of approximately 89% can be expected.

Conventional Synthesis using Sulfuric Acid Catalyst

This is a traditional and widely used method for synthesizing parabens.

Materials:

-

p-Hydroxybenzoic acid

-

n-Propanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-hydroxybenzoic acid in an excess of n-propanol (e.g., a 1:3 to 1:5 molar ratio).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the mass of p-hydroxybenzoic acid) to the solution.

-

Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess n-propanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity this compound suitable for pharmaceutical and research applications. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Selection: Based on solubility data, suitable solvents for the recrystallization of this compound include acetone, ethanol, and isopropanol.[1] An ethanol/water mixture is also a common and effective choice.

Procedure (using Ethanol/Water):

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Heat the solution to just below the boiling point to ensure complete dissolution.

-

Gradually add hot water to the solution until a faint cloudiness (turbidity) persists, indicating the saturation point.

-

If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

For maximum recovery, cool the flask in an ice bath for about 30 minutes.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

-

Dry the crystals thoroughly. The expected recovery will be less than 100% as some product will remain in the mother liquor.

Reaction Mechanism and Experimental Workflow

Visual diagrams are provided below to illustrate the chemical pathway of the esterification and the general laboratory workflow.

Fischer Esterification Mechanism

The synthesis of this compound from p-hydroxybenzoic acid and n-propanol proceeds via the Fischer esterification mechanism, which is acid-catalyzed.

Caption: Acid-catalyzed Fischer esterification mechanism for this compound synthesis.

Experimental Workflow

The following diagram outlines the general steps involved in the synthesis and purification of this compound in a laboratory setting.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound via the esterification of p-hydroxybenzoic acid. By presenting comparative data, detailed protocols, and clear visual aids, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and purify this compound for their specific applications. The choice between conventional and microwave-assisted methods will depend on available equipment, desired reaction time, and scale of synthesis. Proper purification through recrystallization is paramount to achieving the high purity required for most applications.

References

Propylparaben Metabolism: A Technical Guide to the Formation of p-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylparaben (propyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid widely utilized as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products for over half a century.[1][2] Its efficacy and chemical stability have made it a common excipient. However, its safety profile and metabolic fate are of significant interest to the scientific community. This compound is readily absorbed through the gastrointestinal tract and the skin.[1] The primary metabolic pathway for this compound in the human body is hydrolysis to its principal metabolite, p-hydroxybenzoic acid (pHBA), which is then conjugated and rapidly excreted.[1][3] This extensive metabolism significantly limits the systemic exposure to the parent this compound molecule. This guide provides a detailed overview of the metabolic pathways, quantitative data, and experimental protocols relevant to the transformation of this compound into p-hydroxybenzoic acid.

Metabolic Pathways of this compound

The biotransformation of this compound is a multi-step process involving both Phase I and Phase II metabolic reactions. The dominant pathway is the hydrolysis of the ester bond, followed by the conjugation of the resulting p-hydroxybenzoic acid. A subordinate pathway involves the direct conjugation of the parent this compound molecule.

Primary Metabolic Pathway: Hydrolysis

The principal metabolic route for this compound is the hydrolysis of its ester linkage, yielding p-hydroxybenzoic acid (pHBA) and propanol. This reaction is primarily catalyzed by carboxylesterases, which are abundant in various tissues, including the liver, skin, and intestine. In fact, presystemic metabolism in the intestine and skin plays a crucial role in limiting the systemic exposure to the intact this compound ester.

Following its formation, p-hydroxybenzoic acid undergoes Phase II conjugation reactions. It can be conjugated with glucuronic acid to form pHBA-glucuronide, with sulfate to form pHBA-sulfate, or with glycine to form p-hydroxyhippuric acid. These conjugated metabolites are more water-soluble and are readily excreted in the urine.

Secondary Metabolic Pathway: Direct Conjugation

A less significant metabolic pathway for this compound involves direct conjugation of the parent molecule. This can occur through glucuronidation or sulfation, resulting in the formation of this compound-glucuronide and this compound-sulfate, respectively.

References

The Impact of Propylparaben on Human Trophoblast Cells: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Propylparaben, a widely utilized preservative in cosmetics, pharmaceuticals, and food products, has come under increasing scrutiny for its potential endocrine-disrupting properties and adverse effects on reproductive health.[1][2] This technical guide synthesizes the current scientific evidence on the cytotoxicity of this compound, with a specific focus on its impact on human trophoblast cells, which are critical for placental development and a successful pregnancy.[2]

Executive Summary

Recent in-vitro studies have demonstrated that this compound exerts significant dose-dependent toxicity on human extravillous trophoblast cells (HTR-8/SVneo).[1][3] The primary mechanisms of this cytotoxicity involve the induction of apoptosis, cell cycle arrest, and oxidative stress, leading to mitochondrial dysfunction. These cellular-level disruptions may have profound implications for placental function and fetal development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on human trophoblast cells.

Table 1: Effect of this compound on HTR-8/SVneo Cell Viability

| This compound Concentration (µmol/L) | Treatment Duration (hours) | Cell Viability (%) |

| 0 (Control) | 48 | 100 |

| 100 | 48 | ~75.46 |

| 200 | 48 | ~75.66 |

Data synthesized from Guo et al. (2024).

Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound in HTR-8/SVneo Cells

| Parameter | This compound Concentration (µmol/L) | Observation |

| Apoptosis | Not specified | Increased Bax and activated Caspase-3 |

| Cell Cycle | 200 | G0/G1 phase arrest (69.6% of cells) |

| 0 (Control) | G0/G1 phase (58.2% of cells) | |

| Caspase-3 Levels | Not specified | 37.46% increase |

Data synthesized from Guo et al. (2024).

Table 3: Oxidative Stress and Cellular Invasion in HTR-8/SVneo Cells Following this compound Exposure

| Parameter | This compound Concentration (µmol/L) | Observation |

| Intracellular ROS | 200 | 2.1-fold increase |

| Scratch Healing | 200 | Reduced to 35.81% (from 70.01% in control) |

| Cell Invasion | 100 | Decreased to 76.44% of control |

| 200 | Decreased to 33.91% of control |

Data synthesized from Guo et al. (2024).

Key Signaling Pathways Affected by this compound

This compound exposure in human trophoblast cells has been shown to modulate several critical signaling pathways, leading to cellular dysfunction.

Caption: this compound-induced cytotoxicity signaling cascade.

Transcriptomic analysis has also implicated the AMPK and p53 signaling pathways in the cellular response to this compound, suggesting a broader impact on cellular metabolism and stress responses.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the experimental descriptions from the cited literature.

Cell Culture and this compound Treatment

-

Cell Line: The human extravillous trophoblast cell line, HTR-8/SVneo, is used.

-

Culture Medium: Cells are maintained in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics.

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Exposure: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock is then diluted in culture medium to achieve the desired final concentrations (e.g., 0, 100, 200 µmol/L) for treating the cells.

Cytotoxicity and Cell Viability Assays

A general workflow for assessing this compound's cytotoxicity is outlined below.

Caption: General experimental workflow for cytotoxicity assessment.

-

Cell Viability (CCK-8 Assay):

-

Seed HTR-8/SVneo cells in 96-well plates.

-

After cell adherence, treat with varying concentrations of this compound for 24 and 48 hours.

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

-

-

Apoptosis Analysis (Flow Cytometry):

-

Culture and treat cells with this compound as described.

-

Harvest the cells and wash with PBS.

-

Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

-

-

Cell Cycle Analysis (Flow Cytometry):

-

Following this compound treatment, harvest and fix the cells in cold ethanol.

-

Treat the cells with RNase A and stain with PI.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Reactive Oxygen Species (ROS) Detection:

-

Treat cells with this compound.

-

Load the cells with an ROS-sensitive fluorescent probe (e.g., DCFH-DA).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.

-

-

Western Blot Analysis:

-

Lyse this compound-treated cells to extract total proteins.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., Bax, Caspase-3, Cyclin D1, PCNA).

-

Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

Conclusion

The available evidence strongly indicates that this compound is cytotoxic to human trophoblast cells in vitro. The observed induction of apoptosis, cell cycle disruption, and oxidative stress highlights potential mechanisms through which this compound could interfere with placental development and function. These findings underscore the need for further research to understand the in-vivo relevance of these cytotoxic effects and to assess the potential risks of this compound exposure during pregnancy. For professionals in drug development, these results emphasize the importance of considering the reproductive toxicity of preservatives and excipients in pharmaceutical formulations.

References

Propylparaben-Induced Apoptosis and Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying propylparaben-induced apoptosis and cell cycle arrest. This compound, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products, has been shown to exert cytotoxic effects on various cell types. Understanding its impact on fundamental cellular processes is crucial for assessing its safety and potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the core signaling pathways.

Core Mechanisms of this compound-Induced Cytotoxicity

This compound has been demonstrated to induce programmed cell death (apoptosis) and halt cell proliferation by arresting the cell cycle at specific checkpoints. The primary mechanisms implicated in these processes include the induction of oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress. These cellular insults trigger a cascade of signaling events that ultimately lead to the activation of apoptotic pathways and the dysregulation of cell cycle progression.

This compound-Induced Apoptosis

This compound initiates apoptosis primarily through the intrinsic or mitochondrial pathway. This is characterized by an increase in the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, the key executioners of apoptosis.

Key Signaling Pathways in this compound-Induced Apoptosis

This compound exposure triggers a signaling cascade that culminates in apoptosis. Key events include:

-

Induction of Oxidative Stress: this compound treatment leads to an increase in intracellular reactive oxygen species (ROS)[1][2][3]. This oxidative stress can damage cellular components, including mitochondria.

-

Mitochondrial Dysfunction: The increase in ROS contributes to a reduction in the mitochondrial membrane potential[1][2].

-

Regulation of Apoptotic Proteins: This leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, resulting in an increased Bax/Bcl-2 ratio.

-

Caspase Activation: The altered mitochondrial function and protein expression lead to the activation of executioner caspases, such as Caspase-3.

-

Endoplasmic Reticulum (ER) Stress: In some cell types, such as human lung cells, this compound has been shown to induce ER stress, which can also trigger a caspase-dependent apoptotic pathway.

This compound-Induced Cell Cycle Arrest

This compound has been shown to interfere with the normal progression of the cell cycle, leading to arrest at the G0/G1 or G2/M phases, depending on the cell type and experimental conditions. This arrest prevents cells from entering the subsequent phases of DNA replication (S phase) or mitosis (M phase).

Key Signaling Pathways in this compound-Induced Cell Cycle Arrest

The arrest of the cell cycle by this compound involves the modulation of key regulatory proteins:

-

G0/G1 Phase Arrest: In human trophoblast cells (HTR-8/SVneo), this compound induces G0/G1 arrest. This is associated with a decrease in the levels of Cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA).

-

G2/M Phase Arrest: In human lung cells, this compound triggers G2/M phase arrest through the induction of ER stress, which leads to a decrease in Cyclin B1 levels.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on apoptosis and cell cycle arrest in various cell lines as reported in the literature.

Table 1: this compound-Induced Apoptosis

| Cell Line | Concentration (µmol/L) | Exposure Time (h) | Apoptosis Rate (% of Control) | Key Protein Changes | Reference |

| HTR-8/SVneo | 200 | 48 | 240% | ↑ Bax/Bcl-2 ratio (84.06%), ↑ Caspase-3 (37.46%) | |

| Human Lung Cells | Not specified | 48 | Increased caspase-3-mediated apoptosis | ↑ ER stress-related genes | |

| MCF-10A | 20 (nM) | Not specified | Upregulation of extrinsic and intrinsic apoptotic pathways | Not specified |

Table 2: this compound-Induced Cell Cycle Arrest

| Cell Line | Concentration (µmol/L) | Exposure Time (h) | Cell Cycle Phase Arrest | Key Protein Changes | Reference |

| HTR-8/SVneo | 200 | 48 | G0/G1 | ↓ Cyclin D1 (to 75.46% of control), ↓ PCNA (to 75.66% of control) | |

| Human Lung Cells | Not specified | Not specified | G2/M | ↓ Cyclin B1 | |

| MCF-10A | 20 (nM) | Not specified | Not specified | ↑ G1/S phase genes, ↓ cell cycle inhibitors |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to investigate the effects of this compound on apoptosis and cell cycle.

Cell Culture and Treatment

-

Cell Lines: Human extravillous trophoblast cells (HTR-8/SVneo), human breast cancer cells (MCF-7), non-malignant human breast epithelial cells (MCF-10A), and human lung cells (A549) are commonly used models.

-

Culture Conditions: Cells are typically maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Cells are then treated with various concentrations of this compound for specific durations (e.g., 24 or 48 hours). Control groups are treated with the vehicle (DMSO) alone.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to quantify the percentage of apoptotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

-

Procedure: After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark before analysis by flow cytometry.

-

-

Western Blotting: This technique is used to measure the expression levels of key apoptotic proteins.

-

Procedure: Cells are lysed to extract total protein. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for target proteins (e.g., Bax, Bcl-2, Caspase-3) and a secondary antibody conjugated to an enzyme for detection.

-

Cell Cycle Analysis

-

Flow Cytometry with Propidium Iodide (PI) Staining: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Procedure: Following treatment, cells are harvested, washed, and fixed in cold ethanol. The cells are then treated with RNase A to remove RNA and stained with PI, which intercalates with DNA. The DNA content of individual cells is then measured by flow cytometry.

-

Oxidative Stress and Mitochondrial Function Assays

-

Intracellular ROS Measurement: Dichlorofluorescein diacetate (DCFH-DA) is a common probe used to measure intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Mitochondrial Membrane Potential (MMP) Assay: JC-1 is a cationic dye that accumulates in mitochondria. In healthy mitochondria with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to determine the MMP.

Conclusion

The research highlighted in this guide collectively demonstrates that this compound can induce apoptosis and cell cycle arrest in various cell types through multiple interconnected pathways. The induction of oxidative stress and mitochondrial dysfunction appears to be a central mechanism driving this compound's cytotoxic effects. Furthermore, in certain cellular contexts, ER stress also plays a significant role. The dose-dependent nature of these effects underscores the importance of concentration in determining the biological response to this compound. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development. Further investigation into the nuanced, cell-type-specific responses to this compound will continue to enhance our understanding of its biological impact.

References

Propylparaben in Nature: A Technical Guide to Plant-Based Sources and Biosynthesis

For Immediate Release

This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of propylparaben in the plant kingdom. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the endogenous presence of this compound, details the intricate biochemical pathways responsible for its formation, and presents standardized methodologies for its analysis.

Introduction

This compound, the n-propyl ester of p-hydroxybenzoic acid, is widely recognized for its use as an effective antimicrobial preservative in the food, cosmetic, and pharmaceutical industries.[1][2][3] While its synthetic production is common, this compound also occurs as a natural substance in many plants and some insects.[1][4] Parabens are found in plants often in the form of their precursor, p-hydroxybenzoic acid (PHBA), a chemical that contributes to the plant's own defense mechanisms. This guide focuses on the natural origins of this compound, delineating the biosynthetic routes from primary metabolites to its direct precursor and discussing the analytical methods required for its study.

Section 1: Natural Sources of this compound

This compound has been identified as a natural constituent in a variety of plant species. While its presence is widespread, quantitative data remains sparse in the scientific literature. The compound is often found alongside other parabens and its precursor, 4-hydroxybenzoic acid (4-HBA), which is naturally present in plants like coconut, grapes, and carrots. One of the most cited natural sources of this compound itself is the plant Stocksia brahuica. Other fruits and vegetables, such as barley, flaxseed, and grapes, have also been noted as natural sources.

Quantitative Data on Natural Occurrence

The following table summarizes the known, albeit limited, quantitative data on the natural presence of this compound's precursor, 4-hydroxybenzoic acid, in various plant-based sources. Direct quantitative measurements of endogenous this compound in a wide range of plants are a clear area for future research.

| Plant/Source | Compound | Concentration | Reference |

| Açaí Oil (Euterpe oleracea) | p-hydroxybenzoic acid | 892 ± 52 mg/kg |

Section 2: Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is fundamentally linked to the synthesis of its core structure, 4-hydroxybenzoic acid (4-HBA). The process begins with central carbon metabolism and proceeds through the well-established shikimate pathway, culminating in the formation of aromatic amino acids which serve as key intermediates. The final step, the esterification of 4-HBA with propanol, is catalyzed by enzymes that have yet to be fully characterized in plants.

The Shikimate Pathway: Gateway to Aromatic Compounds